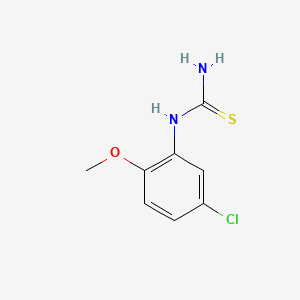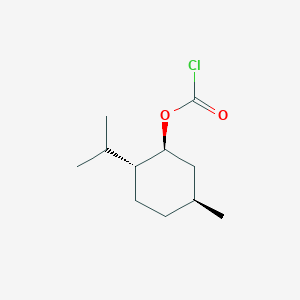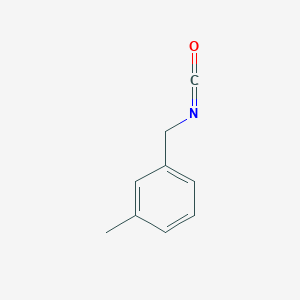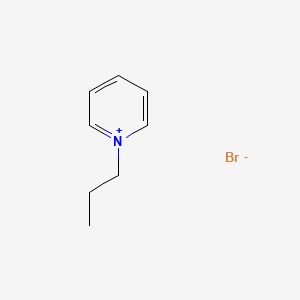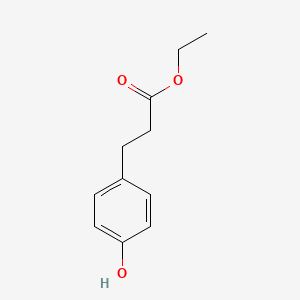
Ethyl 3-(4-hydroxyphenyl)propanoate
概要
説明
Ethyl 3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H14O3 . It is a derivative of 3-(4-hydroxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of amides from Ethyl 3-(4-hydroxyphenyl)propanoate has been achieved through a sustainable, efficient, and fast protocol. This process involves the use of Lipase B of Candida Antarctica (CAL−B) in a batch/continuous-flow system or in a free-of-solvent/catalyst system . Another synthesis method involves the racemic synthetic route .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-hydroxyphenyl)propanoate is represented by the molecular formula C11H14O3 .
Chemical Reactions Analysis
Amides from Ethyl 3-(4-hydroxyphenyl)propanoate were obtained, catalyzed by Lipase B of Candida Antarctica (CAL−B) (41 %–75 %, 6–24 h) or in a free solvent/catalyst system (69–99 %, 72 h) .
Physical And Chemical Properties Analysis
Ethyl 3-(4-hydroxyphenyl)propanoate has a molecular weight of 194.23 g/mol . Other physical and chemical properties have not been fully investigated .
科学的研究の応用
Proteomics Research
Ethyl 3-(4-hydroxyphenyl)propanoate is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, studying their interactions, and identifying their modifications.
Pharmaceutical Studies
This compound exhibits intriguing properties that make it useful in pharmaceutical studies. It could be used in the development of new drugs or in the improvement of existing ones. For example, it can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Material Synthesis
Ethyl 3-(4-hydroxyphenyl)propanoate can be used in material synthesis. Its unique properties could be leveraged in the creation of new materials with desired characteristics. This could include materials used in various industries such as electronics, construction, and manufacturing.
Organic Chemistry Investigations
This compound is used in organic chemistry investigations. It could be used in the study of reaction mechanisms, synthesis of complex organic molecules, and in the development of new synthetic methods.
Intermediate in Drug Synthesis
Ethyl 3-(4-hydroxyphenyl)propanoate is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases.
Safety and Handling Research
Research is also conducted on the safety and handling of Ethyl 3-(4-hydroxyphenyl)propanoate . This includes studying its physical and chemical properties, potential hazards, and appropriate safety precautions.
Safety and Hazards
将来の方向性
The sustainable synthesis of amides from Ethyl 3-(4-hydroxyphenyl)propanoate represents a good contribution to the production of amides with biological activities . These results represent a contribution to the sustainable synthesis of compounds with cosmetic potential and pharmacological properties .
特性
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFPPAZUJDUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371361 | |
| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-hydroxyphenyl)propanoate | |
CAS RN |
23795-02-0 | |
| Record name | Ethyl 3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-HYDROXYHYDROCINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



